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Introduction
N-nitroaniline, an aromatic amine, exists in three isomeric forms: 2-nitroaniline (ortho-), 3-

nitroaniline (meta-), and 4-nitroaniline (para-). The position of the nitro group (-NO2) relative to

the amino group (-NH2) on the benzene ring profoundly influences the molecule's

physicochemical properties, reactivity, and potential applications, particularly in dye synthesis,

pharmaceuticals, and materials science.[1] This technical guide provides a comprehensive

overview of the core physicochemical properties of these isomers, detailed experimental

protocols for their characterization, and a comparative analysis to aid in their selection and

application in research and development.

Core Physicochemical Properties
The structural differences among the N-nitroaniline isomers give rise to distinct physical and

chemical characteristics. These variations are primarily due to the interplay of inductive and

resonance effects of the electron-withdrawing nitro group and the electron-donating amino

group, as well as intramolecular hydrogen bonding in the ortho-isomer.

Data Summary
The following tables summarize the key quantitative physicochemical data for the N-
nitroaniline isomers.
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Table 1: General and Physical Properties of N-Nitroaniline Isomers

Property
2-Nitroaniline
(ortho-)

3-Nitroaniline
(meta-)

4-Nitroaniline
(para-)

CAS Number 88-74-4[1] 99-09-2[1] 100-01-6[1]

Molecular Formula C₆H₆N₂O₂ C₆H₆N₂O₂ C₆H₆N₂O₂

Molar Mass ( g/mol ) 138.126[1] 138.126[1] 138.12[1]

Appearance Orange solid[1] Yellow solid[1]
Yellow or brown

powder[1][2]

Melting Point (°C) 71.5[1] 114[1] 146 - 149[1][2]

Boiling Point (°C) 284[1] 306[1] 332[1][2]

Density (g/cm³) ~1.44 ~1.44 ~1.437

The para-isomer's high melting point is attributed to its symmetrical structure, which allows for

efficient crystal packing.[1] In contrast, the ortho-isomer has the lowest melting point due to

intramolecular hydrogen bonding, which reduces intermolecular forces.[1]

Table 2: Solubility and Acidity of N-Nitroaniline Isomers
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Property
2-Nitroaniline
(ortho-)

3-Nitroaniline
(meta-)

4-Nitroaniline
(para-)

Solubility in Water
0.117 g/100 mL

(20°C)[1]

0.1 g/100 mL (20°C)

[1]

0.08 g/100 mL

(18.5°C)[1][2]

Solubility in Ethanol Soluble Soluble Soluble (25 mg/mL)[3]

Solubility in Ether Soluble Soluble Moderately Soluble

Solubility in Acetone Soluble Soluble Soluble

pKa (of conjugate

acid)
-0.26 to -0.3[1] 2.47 to 2.5[1] 1.0 to 1.1[1]

Dipole Moment

(Debye)
~4.2 ~4.9 ~6.1 - 6.3

Note: Dipole moment values can vary based on the solvent and measurement technique. The

general trend shows p-nitroaniline having the highest dipole moment due to the vector

alignment of the electron-donating amino group and the electron-withdrawing nitro group.[1]

The basicity of the isomers is significantly influenced by the electronic effects of the nitro group.

All isomers are weaker bases than aniline. 3-Nitroaniline is the strongest base among the three

because the nitro group at the meta position cannot directly delocalize the lone pair of

electrons from the amino group through resonance.[1] The ortho- and para-isomers are weaker

bases due to the strong resonance and inductive electron-withdrawing effects of the nitro

group.[1]

Spectroscopic Properties
Spectroscopic analysis provides a unique fingerprint for each isomer.

Table 3: UV-Vis Spectroscopic Data for N-Nitroaniline Isomers
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Isomer λmax (nm) Solvent

2-Nitroaniline ~411 Water

3-Nitroaniline ~373 Water

4-Nitroaniline ~381 Water

Note: λmax values are approximate and can vary with the solvent and pH.

Infrared (IR) Spectroscopy: The IR spectra of the N-nitroaniline isomers show characteristic

absorption bands for the N-H and N-O stretching vibrations.

N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹. The ortho-isomer often

shows a broader band at a lower frequency due to intramolecular hydrogen bonding.

N-O Stretching (asymmetric and symmetric): These strong absorptions are found in the

regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra of the isomers are

distinct due to the different chemical environments of the aromatic protons.

2-Nitroaniline: The proton ortho to the nitro group is significantly downfield shifted due to the

strong deshielding effect of the nitro group.

3-Nitroaniline: The aromatic protons exhibit complex splitting patterns.

4-Nitroaniline: Due to symmetry, the spectrum is simpler, typically showing two doublets for

the aromatic protons.

Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided

below.

Determination of Melting Point
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This protocol describes the capillary method for determining the melting point range of the N-
nitroaniline isomers.

Methodology:

Sample Preparation: A small amount of the dry, crystalline N-nitroaniline isomer is finely

powdered. The open end of a capillary tube is pressed into the powder. The tube is then

inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is

level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a

Thiele tube with heating oil or an automated digital instrument).

Measurement: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the

temperature approaches the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears (T1) and the

temperature at which the entire solid has melted (T2) are recorded. The melting point is

reported as the range T1-T2.

Determination of Solubility
This protocol outlines a general method for determining the solubility of N-nitroaniline isomers

in a given solvent.

Methodology:

Sample Preparation: A known amount of the N-nitroaniline isomer is added to a test tube.

Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol) is added to

the test tube in small increments.

Equilibration: After each addition, the mixture is vigorously agitated and allowed to equilibrate

at a constant temperature.

Observation: The process is continued until the solid completely dissolves. The solubility is

then calculated and expressed as g/100 mL or mol/L. For quantitative analysis, a saturated
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solution is prepared, filtered, and the concentration of the solute in the filtrate is determined

using a suitable analytical technique like UV-Vis spectroscopy.

Determination of pKa by Potentiometric Titration
This method determines the pKa of the conjugate acid of the N-nitroaniline isomers by

monitoring the pH of a solution during titration.

Methodology:

Calibration: A pH meter and electrode are calibrated using standard buffer solutions (e.g., pH

4.0, 7.0, and 10.0).

Sample Preparation: A solution of the N-nitroaniline isomer (e.g., 0.01 M) is prepared in a

suitable solvent mixture (e.g., water-ethanol). The solution is made acidic by adding a

standard solution of a strong acid (e.g., 0.1 M HCl).

Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. The

calibrated pH electrode is immersed in the solution.

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise

increments from a burette. The pH is recorded after each addition, allowing the reading to

stabilize.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The equivalence point is determined from the curve. The pH at the half-equivalence

point is equal to the pKa of the conjugate acid.

Visualizations
Experimental Workflow for Physicochemical
Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of

N-nitroaniline isomers.
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Click to download full resolution via product page

Workflow for the physicochemical characterization of N-nitroaniline isomers.

Structure-Basicity Relationship of N-Nitroaniline
Isomers
The following diagram illustrates the electronic effects influencing the basicity (pKa) of the N-
nitroaniline isomers.
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2-Nitroaniline (ortho) 3-Nitroaniline (meta) 4-Nitroaniline (para)

Weakest Base
(pKa ≈ -0.3)

Strong -I and -R effects
Intramolecular H-bonding

due to

Strongest Base
(pKa ≈ 2.5)

-I effect only
No resonance delocalization of N lone pair

due to

Intermediate Base
(pKa ≈ 1.0)

Strong -I and -R effects
Direct resonance delocalization

due to

Basicity of N-Nitroaniline Isomers

Click to download full resolution via product page

Electronic factors influencing the basicity of N-nitroaniline isomers.

Conclusion
This technical guide has provided a detailed comparison of the physicochemical properties of

2-, 3-, and 4-nitroaniline. The presented data and experimental protocols offer a valuable

resource for researchers and professionals in selecting the appropriate isomer for their specific

application and for conducting further characterization. The distinct properties of each isomer,

driven by the position of the nitro group, underscore the importance of understanding structure-

property relationships in organic chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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